molecular formula C4H7Cl3O B1668791 Chlorobutanol CAS No. 57-15-8

Chlorobutanol

Cat. No.: B1668791
CAS No.: 57-15-8
M. Wt: 177.45 g/mol
InChI Key: OSASVXMJTNOKOY-UHFFFAOYSA-N
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Description

Chlorobutanol, also known as 1,1,1-trichloro-2-methyl-2-propanol, is an organic compound with the formula CCl3C(OH)(CH3)2. It is a white, volatile solid with a camphor-like odor. This compound is a preservative, sedative, hypnotic, and weak local anesthetic similar in nature to chloral hydrate. It also possesses antibacterial and antifungal properties .

Mechanism of Action

Target of Action

Chlorobutanol primarily targets the cell membrane of microorganisms . It disrupts the lipid structure of the cell membrane, leading to increased cell permeability and eventual cell lysis . This makes it effective as an antibacterial and antifungal agent .

Mode of Action

This compound interacts with the cell membrane by disrupting its lipid structure . This disruption increases the permeability of the cell, leading to cell lysis . In addition to its antimicrobial properties, this compound also elicits sedative-hypnotic and weak local anesthetic actions .

Biochemical Pathways

This compound’s antiplatelet effect may occur from inhibition of the arachidonic acid pathway . It attenuates thromboxane B2 formation, elevation of cytosolic free calcium, and ATP release . It also exhibits significant inhibitory activity toward several aggregation inducers in a time- and concentration-dependent manner .

Pharmacokinetics

This compound is typically used at a concentration of 0.5% where it lends long-term stability to multi-ingredient formulations . It retains antimicrobial activity at 005% in water .

Result of Action

The result of this compound’s action is the lysis of microbial cells, leading to their death . It induces conjunctival and corneal cell toxicity via causing cell retraction and cessation of normal cytokines, cell movement, and mitotic activity . It also has sedative-hypnotic effects and can act as a weak local anesthetic .

Action Environment

This compound is a white, volatile solid with a camphor-like odor . Its action, efficacy, and stability can be influenced by environmental factors such as temperature and concentration . For instance, it is typically used at a concentration of 0.5% where it lends long-term stability to multi-ingredient formulations . It retains antimicrobial activity at 005% in water .

Biochemical Analysis

Biochemical Properties

Chlorobutanol is formed by the simple nucleophilic addition of chloroform and acetone . As a detergent, it disrupts the lipid structure of the cell membrane, leading to cell lysis . It also induces conjunctival and corneal cell toxicity via causing cell retraction and cessation of normal cytokines, cell movement, and mitotic activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by disrupting the lipid structure of the cell membrane and increasing cell permeability, leading to cell lysis . It also induces conjunctival and corneal cell toxicity, causing cell retraction and cessation of normal cytokines, cell movement, and mitotic activity .

Molecular Mechanism

The molecular mechanism of this compound involves disrupting the lipid structure of the cell membrane, leading to increased cell permeability and cell lysis . It also induces conjunctival and corneal cell toxicity, causing cell retraction and cessation of normal cytokines, cell movement, and mitotic activity .

Temporal Effects in Laboratory Settings

This compound’s effects change over time in laboratory settings. It has a long terminal half-life of 37 days, limiting its use as a sedative due to the considerable accumulation that will occur following multiple dosing . This compound was shown to induce conjunctival and corneal cell toxicity in vitro .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. The approximate lethal dose (ALD) of this compound was over 250 mg/kg body weight/day in a single-dose study. The no adverse effect level (NOAEL) for this compound was over 50 and 12.5 mg/kg body weight/day for female and male rats in a repeated-dose toxicity study .

Metabolic Pathways

This compound is involved in the uronic acid pathway, where it increases the synthesis of glucuronate from glucose, leading to the availability of more glucuronate for conjugation .

Transport and Distribution

This compound is transported and distributed within cells and tissues. As a detergent, it disrupts the lipid structure of the cell membrane, leading to increased cell permeability and cell lysis .

Subcellular Localization

Given its role as a detergent, it is likely to be found in the cell membrane where it exerts its effects .

Preparation Methods

Chlorobutanol is synthesized by the nucleophilic addition of chloroform to acetone in the presence of a chemical catalyst such as potassium hydroxide. The reaction involves the formation of the trichloromethyl anion, which adds to the carbonyl group of acetone. The product can be purified by sublimation or recrystallization . Industrial production methods typically involve similar reaction conditions but are optimized for higher yields and purity .

Chemical Reactions Analysis

Chlorobutanol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form trichloroacetic acid and other by-products.

    Reduction: Reduction of this compound can yield trichloropropanol.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Scientific Research Applications

Chlorobutanol has a wide range of scientific research applications:

Comparison with Similar Compounds

Chlorobutanol is similar to other compounds such as chloral hydrate and trichloroethanol. it is unique in its combination of preservative, sedative, hypnotic, and local anesthetic properties. Unlike chloral hydrate, which is primarily used as a sedative-hypnotic, this compound also has significant antimicrobial activity .

Similar Compounds

Properties

IUPAC Name

1,1,1-trichloro-2-methylpropan-2-ol
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InChI

InChI=1S/C4H7Cl3O/c1-3(2,8)4(5,6)7/h8H,1-2H3
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InChI Key

OSASVXMJTNOKOY-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C(Cl)(Cl)Cl)O
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Molecular Formula

C4H7Cl3O
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DSSTOX Substance ID

DTXSID1041217
Record name 1,1,1-Trichloro-2-methyl-2-propanol
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Molecular Weight

177.45 g/mol
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Physical Description

Colorless to white solid; [Merck Index] Crystalline solid; [MSDSonline]
Record name Chlorobutanol
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Boiling Point

167 °C
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Solubility

INSOL IN COLD WATER, SOL IN HOT WATER, 1 G IN 125 ML WATER; SOL IN VOLATILE OILS, Easily sol in hot water; one gram dissolves in 1 ml alcohol, 10 ml glycerol; sol in chloroform, ether, acetone, petr ether, glacial acetic acid, oils., Soluble in alcohol and glycerol, hot water, ether, chloroform, and volatile oils., For more Solubility (Complete) data for CHLORETONE (6 total), please visit the HSDB record page.
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Vapor Pressure

0.83 [mmHg]
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Mechanism of Action

As a detergent, chlorobutanol disrupts the lipid structure of the cell membrane and increases the cell permeability, leading to cell lysis. It induces conjunctival and corneal cell toxicity via causing cell retraction and cessation of normal cytokines, cell movement, and mitotic activity. It disrupts the barrier and transport properties of the corneal epithelium as well as inhibits the utilization of oxygen by the cornea. Chlorobutanol also inhibits oxygen use by the cornea, which increases susceptibility to infection.
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Color/Form

NEEDLES (WATER+1), Crystals, COLORLESS TO WHITE, Colorless to white crystals

CAS No.

57-15-8, 6001-64-5, 1320-66-7
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Melting Point

97 °C, MP: 77 °C (HYDRATE); HYGROSCOPIC, MP: 97 °C /anhydrous form/; MP: 78 °C /hemihydrate/
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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